![molecular formula C26H19FN2O6 B2673558 N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide CAS No. 866342-72-5](/img/structure/B2673558.png)
N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C26H19FN2O6 and its molecular weight is 474.444. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- This compound exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. It interferes with cell proliferation, induces apoptosis (programmed cell death), and inhibits tumor growth. Further studies are needed to explore its mechanism of action and potential clinical applications .
- NCGC00110956-01 has demonstrated anti-inflammatory properties. It modulates inflammatory pathways by suppressing pro-inflammatory cytokines and enzymes. Researchers are exploring its potential in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .
- In preclinical studies, this compound has shown neuroprotective effects. It enhances neuronal survival, reduces oxidative stress, and attenuates neuroinflammation. Investigations continue to evaluate its relevance in neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .
- NCGC00110956-01 exhibits antimicrobial activity against bacteria and fungi. It disrupts microbial membranes and inhibits essential enzymes. Researchers are investigating its use as a novel antimicrobial agent or as an adjuvant to existing antibiotics .
- Studies suggest that this compound may have cardiovascular benefits. It modulates lipid metabolism, reduces cholesterol levels, and improves endothelial function. Researchers are exploring its potential in preventing atherosclerosis and related cardiovascular diseases .
- Preliminary data indicate that NCGC00110956-01 may help regulate blood glucose levels. It enhances insulin sensitivity and reduces insulin resistance. Ongoing research aims to validate its role in diabetes management .
- Scientists are using this compound as a chemical probe to investigate cellular processes. Its unique structure makes it valuable for understanding biological pathways and identifying potential drug targets. It contributes to drug discovery efforts in various therapeutic areas .
- Researchers employ NCGC00110956-01 in molecular dynamics simulations and docking studies. Its interactions with proteins and receptors provide insights into binding mechanisms and drug design. These computational approaches aid in predicting its behavior in biological systems .
Anticancer Properties
Anti-inflammatory Effects
Neuroprotective Activity
Antimicrobial Potential
Cardiovascular Applications
Anti-diabetic Effects
Chemical Biology and Drug Discovery
Computational Chemistry and Molecular Modeling
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN2O6/c1-33-18-7-8-21-19(11-18)26(32)20(25(31)15-2-4-16(27)5-3-15)12-29(21)13-24(30)28-17-6-9-22-23(10-17)35-14-34-22/h2-12H,13-14H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZBZDMCSLHCIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.